

9,10-Dihydroxystearic acid discovery and historical context

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Compound of Interest

Compound Name: 9,10-Dihydroxystearic acid

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An In-depth Technical Guide to **9,10-Dihydroxystearic Acid**: Discovery, Historical Context, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,10-Dihydroxystearic acid (DHSA), a dihydroxy fatty acid derived from the common monounsaturated fatty acid, oleic acid, has garnered scientific interest for over a century. Its journey from a soil-isolated natural product to a molecule of interest in metabolic research is a testament to the evolution of organic chemistry and biochemistry. This technical guide provides a comprehensive overview of the discovery and historical context of **9,10-dihydroxystearic acid**, detailed experimental protocols for its synthesis, a compilation of its key quantitative data, and an exploration of its biological significance, particularly its role in metabolic signaling pathways.

Discovery and Historical Context

The story of **9,10-dihydroxystearic acid** begins not in a laboratory flask, but in the soil. In 1908, Oswald Schreiner and Edmund C. Shorey of the U.S. Department of Agriculture's Bureau of Soils reported the isolation of a novel organic compound from soil samples, which they identified as dihydroxystearic acid.^[1] This discovery marked the first identification of this compound in nature.

Prior to its isolation from a natural source, the chemical synthesis of **9,10-dihydroxystearic acid** had been explored through the oxidation of oleic acid. One of the earliest documented methods dates back to the late 19th century, employing potassium permanganate as the oxidizing agent.[2][3] These early preparations, while foundational, often resulted in mixtures of products and were not fully characterized.

A significant advancement in the synthesis of **9,10-dihydroxystearic acid** came in the mid-20th century. The work of Daniel Swern, John T. Scanlan, and Geraldine B. Dickel, detailed in Organic Syntheses, provided a reliable and well-documented procedure using performic acid (a mixture of formic acid and hydrogen peroxide) for the hydroxylation of oleic acid.[4] This method offered better control and yields, becoming a benchmark for the preparation of the low-melting isomer of **9,10-dihydroxystearic acid**. The high-melting isomer could be similarly prepared from elaidic acid, the trans-isomer of oleic acid.[4]

The two isomers of **9,10-dihydroxystearic acid**, arising from the cis- and trans-configurations of the parent oleic and elaidic acids, respectively, exhibit distinct physical properties, most notably their melting points. The stereochemistry of these isomers was a subject of investigation, contributing to the broader understanding of addition reactions to alkenes.

Experimental Protocols

The synthesis of **9,10-dihydroxystearic acid** primarily involves the hydroxylation of the double bond in oleic acid. Below are detailed protocols for two historically significant methods.

Permanganate Oxidation of Oleic Acid (Historical Method)

This method is based on the early approaches to oxidizing oleic acid. It results in the syn-dihydroxylation of the double bond.

Materials:

- Oleic acid (technical grade, ~90%)
- Potassium permanganate (KMnO₄)
- Sodium hydroxide (NaOH)

- Concentrated hydrochloric acid (HCl)
- Sodium sulfite or sodium bisulfite
- Petroleum ether (60-80 °C)
- Ethanol (95%)
- 5 L beaker or Erlenmeyer flask
- Heatable magnetic stirrer and stir bar
- Suction flask and Büchner funnel
- Mortar and pestle
- Desiccator

Procedure:[5]

- In a 5 L beaker, dissolve 3.14 g (approx. 10.0 mmol of pure oleic acid) of technical oleic acid in a solution of 3.14 g (78.5 mmol) of NaOH in 320 mL of water by heating and stirring until the solution is clear.
- Cool the solution and add 2.5 L of ice-cold water.
- While maintaining the temperature at approximately 10 °C and stirring vigorously, add 250 mL of a 1% potassium permanganate solution over a period of 1 minute.
- After 5 minutes, add solid sodium sulfite or sodium bisulfite in small portions until the purple color of the permanganate is discharged.
- Acidify the solution with 94 mL of concentrated hydrochloric acid. A colorless, fluffy precipitate of crude **9,10-dihydroxystearic acid** will form.
- Collect the precipitate by suction filtration and dry it.

- Wash the crude product with 50 mL of petroleum ether (60-80 °C) and dry under reduced pressure.
- Powder the dried product in a mortar and digest it with 100-150 mL of petroleum ether in a beaker to remove any unreacted saturated fatty acids.
- Collect the insoluble **9,10-dihydroxystearic acid** by suction filtration.
- Recrystallize the product from ethanol to obtain the purified erythro-**9,10-dihydroxystearic acid**.

Expected Yield: Approximately 87%.^[5] Melting Point: 132 °C for the pure erythro isomer.^[5]

Performic Acid Hydroxylation of Oleic Acid (Swern et al. Method)

This method, developed for the synthesis of the low-melting isomer, utilizes in situ generated performic acid for a controlled hydroxylation.

Materials:

- Oleic acid
- Formic acid (98-100%)
- 30% Hydrogen peroxide (H₂O₂)
- 3N Sodium hydroxide (NaOH) solution
- 3N Hydrochloric acid (HCl) solution
- 95% Ethanol
- 1 L three-necked flask
- Stirring apparatus
- Dropping funnel

- Thermometer
- Apparatus for distillation under reduced pressure

Procedure:[4]

- In a 1 L three-necked flask equipped with a stirrer, dropping funnel, and thermometer, place 141 g (0.5 mole) of oleic acid and 425 mL of formic acid.
- While stirring, add approximately 60 g of 30% hydrogen peroxide over a 15-minute period.
- The reaction is mildly exothermic. Maintain the temperature at 40 °C using a water bath. The mixture should become homogeneous after 20-30 minutes.
- Continue stirring at 40 °C for about 3 hours, or until the peroxide is consumed (test with potassium iodide-starch paper).
- Remove the formic acid by distillation under reduced pressure.
- To the residue (hydroxyformoxystearic acids), add an excess of 3N aqueous sodium hydroxide and heat at 100 °C for 1 hour to saponify the formyl esters.
- Pour the hot soap solution into an excess of 3N hydrochloric acid with stirring. An oil will separate and solidify upon cooling.
- Discard the aqueous layer. Remelt the solid with hot water and stir well to wash out residual salts and acids. Allow it to solidify again and discard the aqueous layer.
- Break the solid into small pieces and dissolve it in 400 mL of 95% ethanol by heating on a steam bath.
- Crystallize the product at 0 °C for several hours.
- Collect the crude **9,10-dihydroxystearic acid** by filtration and dry it under vacuum.
- A second recrystallization from 250 mL of 95% ethanol can be performed for further purification.

Expected Yield: 75-80 g of crude product, 60-65 g after second recrystallization.^[4] Melting Point: 85-90 °C for the crude product, 90-92 °C after second recrystallization.^[4]

Quantitative Data

The following tables summarize key quantitative data for **9,10-dihydroxystearic acid**.

Table 1: Physical Properties of **9,10-Dihydroxystearic Acid** Isomers

| Property | Low-Melting Isomer (from Oleic Acid) | High-Melting Isomer (from Elaidic Acid) | Reference |
|--------------------|--|---|----------------|
| Melting Point (°C) | 90-92 (recrystallized) | 130-131 (pure) | ^[4] |
| Solubility | Soluble in hot alcohol and acetone, slightly in ether. Insoluble in water. | Not readily soluble in ether. | ^[4] |

Table 2: Spectroscopic and Analytical Data for **9,10-Dihydroxystearic Acid**

| Data Type | Observed Values | Reference |
|--|---|-----------|
| Molecular Formula | C ₁₈ H ₃₆ O ₄ | [6] |
| Molecular Weight | 316.48 g/mol | |
| Elemental Analysis | C: 68.31%, H: 11.47%, O: 20.22% (Calculated) | |
| C: 68.78%, H: 11.53% (Experimental) | [1] | |
| ¹ H NMR (CD ₃ OD) | δ 4.85 (OH), 3.37 (–CH–O–), 2.28 (–CH ₂ at C2), 1.60–1.29 (–(CH ₂) _n –) | [7] |
| ¹³ C NMR (CD ₃ OD) | δ 180.2 (C1), 76.5 (C9, C10), 35.3–24.0 (aliphatic carbons), 14.8 (terminal methyl) | [7] |
| FTIR (cm ^{–1}) | Characteristic peaks for O–H, C–H, and C=O stretching | [1][2] |
| Mass Spectrometry | Relative molecular weight of 315.1 (close to theoretical 316.48) | [1] |

Biological Role and Signaling Pathways

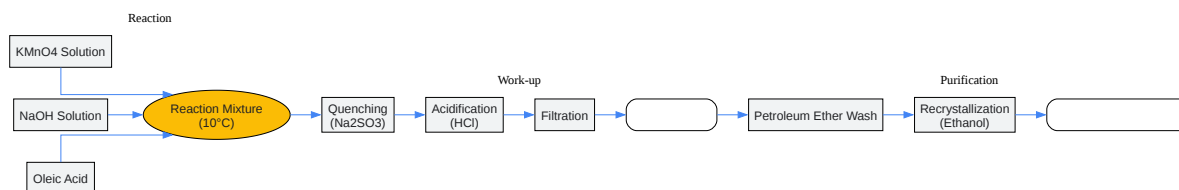
9,10-Dihydroxystearic acid is an oxidation product of oleic acid and has been shown to be formed in human hepatic cancer HepG2 cells.[8] Research has primarily focused on its effects on glucose metabolism and insulin sensitivity.

Studies in KKAY diabetic mice have demonstrated that dietary supplementation with **9,10-dihydroxystearic acid** can improve glucose tolerance and insulin sensitivity.[4] The proposed mechanism for these effects involves the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[4] PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis, glucose homeostasis, and lipid metabolism.

At concentrations of 50-100 μM , **9,10-dihydroxystearic acid** has been shown to activate PPAR γ in a dose-dependent manner in CV-1 cells, although this activation is less potent than that of the synthetic PPAR γ agonist, rosiglitazone.[4] Interestingly, at the tested concentrations, it did not activate PPAR α . [4] The activation of PPAR γ by **9,10-dihydroxystearic acid** likely leads to the transcription of genes involved in improving insulin signaling and glucose uptake in peripheral tissues.

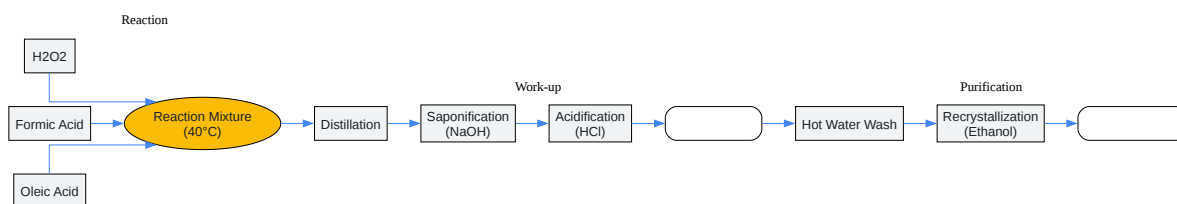
Visualizations

Experimental Workflows



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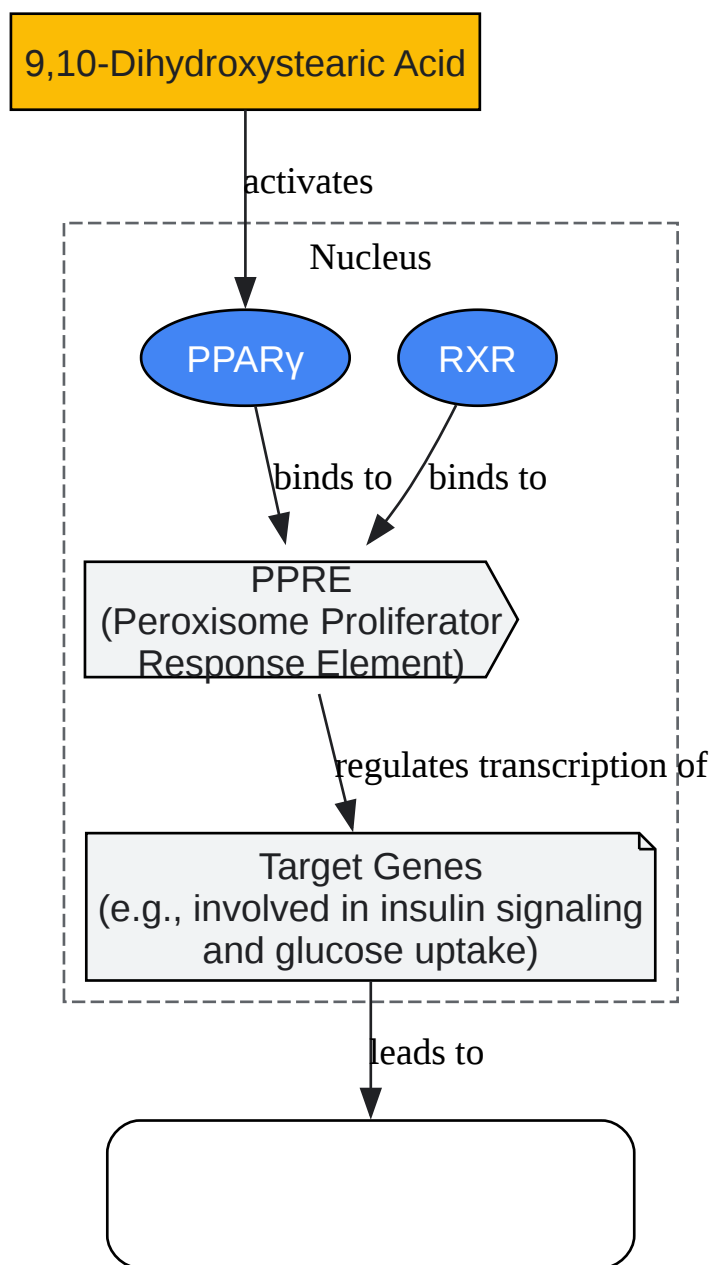
Caption: Permanganate Oxidation Workflow



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Caption: Performic Acid Hydroxylation Workflow

Signaling Pathway



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Caption: PPARγ Signaling Pathway Activation by 9,10-DHSA

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